(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(21-10-7-17-15(12-21)11-19-13-20-17)14-3-5-16(6-4-14)26(24,25)22-8-1-2-9-22/h3-6,11,13H,1-2,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPCZAWRAPVHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , often referred to as a pyrido-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrido[4,3-d]pyrimidine core linked to a phenyl group substituted with a pyrrolidine sulfonamide. Its molecular formula is , with a molecular weight of approximately 378.47 g/mol.
Pyrido-pyrimidine derivatives are known to exhibit various biological activities primarily through their interactions with specific molecular targets. The following mechanisms have been identified for this compound:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. For example, derivatives like 8H-pyrido[2,3-d]pyrimidin-7-one have demonstrated potent PDE5 inhibitory activities, leading to potential applications in treating erectile dysfunction .
- Antitumor Activity : Research indicates that pyrido-pyrimidines can inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, which is vital for cancer cell proliferation. Compounds similar to the one have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Antimicrobial Properties : Some studies suggest that pyrido-pyrimidine derivatives possess antimicrobial activity, which could be beneficial in developing new antibiotics .
Biological Activity Data
The biological activities of the compound can be summarized in the following table:
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| PDE Inhibition | Selective inhibition of PDE5 | |
| Antitumor | Inhibition of EGFR kinase | |
| Antimicrobial | Potential antimicrobial effects |
Case Studies and Research Findings
- PDE5 Inhibitory Activity : A study on pyrido[2,3-d]pyrimidine derivatives revealed that compounds bearing specific substituents exhibited significant PDE5 inhibition. The most potent compound showed an EC30 value of 0.85 nM on isolated rabbit corpus cavernosum tissue .
- Antitumor Efficacy : In vitro studies evaluating the antitumor activity against various cancer cell lines (NCI-H1975, A549) indicated that certain pyrido-pyrimidine derivatives displayed IC50 values greater than 50 μM, suggesting moderate activity compared to established inhibitors .
- Antimicrobial Testing : Preliminary tests indicated that some derivatives could inhibit bacterial growth effectively; however, further studies are necessary to elucidate their full antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising candidate in the development of new therapeutic agents due to its structural characteristics that allow for interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the pyrido[4,3-d]pyrimidine core can enhance potency against various cancer cell lines .
Antimicrobial Properties
The compound's derivatives have been evaluated for their antimicrobial efficacy. In vitro studies suggest that certain analogs possess significant activity against both bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring enhance antimicrobial activity .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of pyrido[4,3-d]pyrimidines. Compounds similar to (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone have shown potential in reducing inflammation markers in animal models, suggesting a pathway for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including:
- Cyclization Reactions: Key steps involve the formation of the pyrido[4,3-d]pyrimidine framework through cyclization of appropriate precursors.
- Amination and Arylation: Direct C–N bond formation techniques are employed to introduce amine groups which are crucial for biological activity .
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of this compound were tested against several cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. These findings support further development as potential anticancer agents .
Case Study: Antimicrobial Efficacy
Another research effort investigated the antimicrobial properties of various derivatives against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain compounds demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Structure Variations
Compound A: 1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]ethanone
- Key Differences: Contains a trifluoromethylphenyl-ethylamino substituent instead of a pyrrolidinylsulfonylphenyl group.
Compound B: 1-(4-(Methylamino)-2-(piperidin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone dihydrochloride
- Key Differences: Substituted with a piperidin-3-yl group and methylamino moiety. The dihydrochloride salt enhances aqueous solubility compared to the neutral methanone derivative .
Compound C: 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone
- Key Differences: Replaces the pyrido-pyrimidine core with a thieno[2,3-d]pyrimidine system.
Physicochemical and Pharmacological Properties
Research Implications
- Structural Optimization : The target compound’s pyrrolidinylsulfonyl group balances solubility and target engagement, whereas bulkier substituents (e.g., trifluoromethylphenyl in Compound A) may enhance potency but reduce metabolic stability .
- Salt Forms : Compound B’s dihydrochloride form demonstrates the importance of salt selection for improving bioavailability in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
